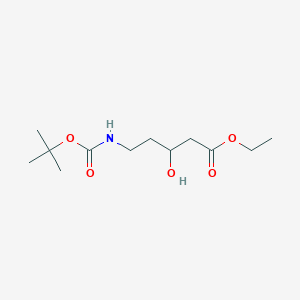

5-叔丁氧羰基氨基-3-羟基戊酸乙酯

描述

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate, also known as ethyl 5-tert.-butoxycarbonylamino-3-hydroxypentanoate or 5-tert-Butoxycarbonylamino-3-hydroxy-pentanoic acid ethyl ester, is a chemical compound with the molecular formula C12H23NO5 . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate often involves the use of the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .科学研究应用

合成和表征

- 5-叔丁氧羰基氨基-3-羟基戊酸乙酯和相关化合物已合成为各种研究目的。一个值得注意的例子是从 l-DOPA 开始,对类似化合物 (S)-2-(叔丁氧羰基氨基)-3-(2-碘-4,5-亚甲二氧苯基)丙酸乙酯进行多步克级合成。此过程涉及保护、碘化和使用各种光谱技术确认结构(Lentini 等人,2019 年)。

有机合成中的应用

- 带有叔丁氧羰基氨基基团的化合物用于有机合成。例如,(S)-3-(叔丁氧羰基氨基)-4-苯基丁酸使用酮、重氮化合物和氨基甲酸酯合成,展示了叔丁氧羰基氨基基团在创建复杂有机结构中的效用(Linder 等人,2003 年)。

高级有机化学中的应用

- 这些化合物是高级有机结构合成的组成部分,例如依地那类似物。例如,正交保护的 (3R,4S)-和 (3S,4S)-4,5-二氨基-3-羟基戊酸的合成涉及 (3R,4S)-和 (3S,4S)-4-[(苄氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸乙酯(Czajgucki 等人,2003 年)。

分子自组装

- 5-叔丁氧羰基氨基-3-羟基戊酸乙酯衍生物促进了分子自组装领域的发展。例如,一类带有叔丁氧羰基氨基基团的线性芳基酰胺低聚物在甲醇中自组装成囊泡结构,由氢键和芳香堆叠驱动(Xu 等人,2009 年)。

作用机制

Target of Action

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate is a derivative of amino acids, specifically a tert-butyloxycarbonyl-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or their derivatives.

Mode of Action

The compound interacts with its targets through its amino acid structure. The tert-butyloxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions with the amino group during synthesis . Once the compound reaches its target, the Boc group can be removed, allowing the amino acid derivative to interact with its target.

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and metabolism. The specific pathways affected by this compound would depend on the nature of the dipeptides that are synthesized using it.

Pharmacokinetics

As an amino acid derivative, it is expected to have good solubility in polar solvents . This could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate is the synthesis of dipeptides . Dipeptides can have various effects at the molecular and cellular level, depending on their specific structure and the proteins they interact with.

Action Environment

The action of Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of dipeptide synthesis . Additionally, the presence of other compounds in the reaction mixture can also influence the compound’s action.

属性

IUPAC Name |

ethyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWSBWPFGVCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

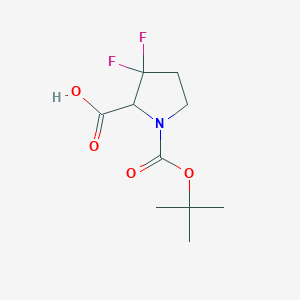

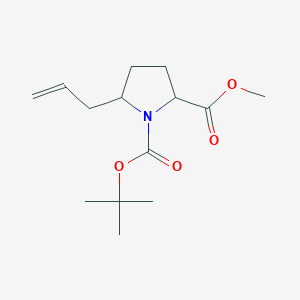

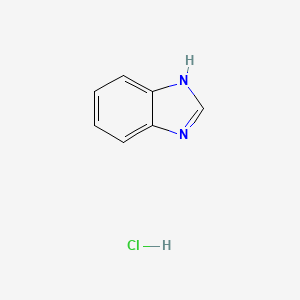

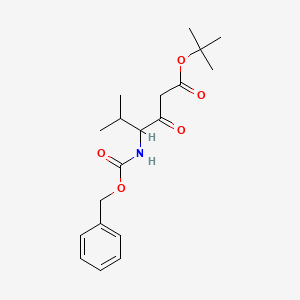

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)

![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)